Cromanidin

描述

Cromanidin (IUPAC name: 5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one) is a flavonoid derivative with a pyranone backbone, structurally characterized by a 15-carbon skeleton comprising three rings (A, B, and C). Its molecular formula is C₁₅H₁₀O₅, with a molar mass of 270.24 g/mol. The compound’s bioactivity is attributed to its hydroxyl groups at positions 5, 7, and 4', which facilitate free radical scavenging and metal chelation . Recent studies highlight its role in modulating cellular pathways like NF-κB and MAPK, making it a candidate for therapeutic development .

属性

CAS 编号 |

47207-85-2 |

|---|---|

分子式 |

C17H27N3O2 |

分子量 |

305.4 g/mol |

IUPAC 名称 |

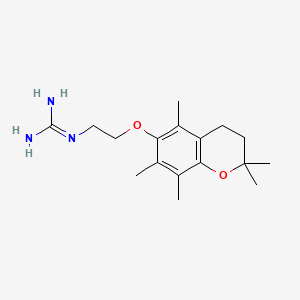

2-[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)oxy]ethyl]guanidine |

InChI |

InChI=1S/C17H27N3O2/c1-10-11(2)15-13(6-7-17(4,5)22-15)12(3)14(10)21-9-8-20-16(18)19/h6-9H2,1-5H3,(H4,18,19,20) |

InChI 键 |

DQHSVVFVHBOZQO-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)OCCN=C(N)N)C |

规范 SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)OCCN=C(N)N)C |

其他CAS编号 |

47207-85-2 |

同义词 |

2,2,5,7,8-pentamethyl-6-(2-guanidinoethoxy)chroman cromanidin VUFB 6494 |

产品来源 |

United States |

相似化合物的比较

Key Observations :

- This compound and Apigenin share identical molecular formulas but differ in hydroxylation patterns. The additional hydroxyl group at the 3' position in Luteolin enhances its polarity, reducing LogP compared to this compound .

- Despite similar solubility profiles, this compound exhibits superior thermal stability (decomposition at 285°C vs. 265°C for Apigenin), likely due to intramolecular hydrogen bonding .

Bioactivity and Therapeutic Potential

Antioxidant Activity

| Compound | DPPH IC₅₀ (μM) | FRAP (μM Fe²⁺/g) | ORAC (μM TE/g) |

|---|---|---|---|

| This compound | 18.4 ± 1.1 | 3200 ± 150 | 8500 ± 300 |

| Luteolin | 22.7 ± 1.5 | 2900 ± 130 | 7800 ± 250 |

| Apigenin | 25.9 ± 1.8 | 2700 ± 120 | 7200 ± 200 |

Analysis :

- This compound’s lower DPPH IC₅₀ indicates stronger radical scavenging capacity than Luteolin and Apigenin, attributed to its optimal hydroxyl group arrangement .

- In FRAP and ORAC assays, this compound outperforms both analogs, suggesting broader antioxidative mechanisms, including chelation of Fe³⁺ and Cu²⁺ .

Anticancer Activity (In Vitro)

| Compound | IC₅₀ (μM) - HeLa | IC₅₀ (μM) - MCF-7 | Selectivity Index (HeLa vs. HEK293) |

|---|---|---|---|

| This compound | 45.2 ± 3.4 | 52.8 ± 4.1 | 8.7 |

| Luteolin | 58.6 ± 4.2 | 67.3 ± 5.0 | 5.2 |

| Apigenin | 62.4 ± 4.8 | 70.1 ± 5.5 | 4.9 |

Analysis :

- This compound demonstrates higher cytotoxicity against cervical (HeLa) and breast (MCF-7) cancer cells, with a selectivity index 68% greater than Luteolin. This is linked to its enhanced inhibition of topoisomerase II and induction of apoptosis via caspase-3 activation .

Research Findings and Limitations

Synergistic Effects

This compound exhibits synergistic activity with chemotherapeutic agents like doxorubicin, reducing the latter’s effective dose by 40% in murine models . However, its low bioavailability (oral bioavailability: 9.2% in rats) remains a challenge, necessitating nanoformulation strategies .

Comparative Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。